1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl-
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Overview
Description
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrrole ring substituted with bromine and phenyl groups, making it a significant molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- involves several steps, typically starting with the formation of the pyrrole ring. The bromination of the pyrrole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the 2-bromoethyl group is usually carried out through a substitution reaction using an appropriate alkylating agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Scientific Research Applications
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- involves its interaction with various molecular targets. The bromine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- can be compared with other similar compounds such as:
1H-Pyrrole, 3-bromo-4-(2-chloroethyl)-1,2,5-triphenyl-: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
1H-Pyrrole, 3-bromo-4-(2-iodoethyl)-1,2,5-triphenyl-: This compound contains an iodine atom, which can affect its reactivity and applications.
1H-Pyrrole, 3-bromo-4-(2-methyl)-1,2,5-triphenyl-: The presence of a methyl group instead of a bromoethyl group can lead to different chemical properties and uses.
Properties
CAS No. |
198027-67-7 |
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Molecular Formula |
C24H19Br2N |
Molecular Weight |
481.2 g/mol |
IUPAC Name |
3-bromo-4-(2-bromoethyl)-1,2,5-triphenylpyrrole |
InChI |
InChI=1S/C24H19Br2N/c25-17-16-21-22(26)24(19-12-6-2-7-13-19)27(20-14-8-3-9-15-20)23(21)18-10-4-1-5-11-18/h1-15H,16-17H2 |
InChI Key |
WIKBXSQPOOJQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)Br)CCBr |
Origin of Product |
United States |
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